molecular formula C17H16BrNO4S B11652096 Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11652096
M. Wt: 410.3 g/mol
InChI Key: RNXLWXRWTDYXBY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes an ethyl ester, an acetyl group, a bromophenyl group, and a methylthiophene core

Preparation Methods

The synthesis of Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the acetyl, bromophenyl, and ethyl ester groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom under suitable conditions. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses, depending on the biological context in which the compound is studied.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4-methylthiophene-3-carboxylate: Similar core structure but different functional groups, leading to distinct chemical properties and applications.

    Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Chlorine substitution instead of bromine, affecting reactivity and biological activity.

    Ethyl 5-acetyl-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Fluorine substitution, which can influence the compound’s stability and interaction with biological targets

Properties

Molecular Formula

C17H16BrNO4S

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(2-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16BrNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

RNXLWXRWTDYXBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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